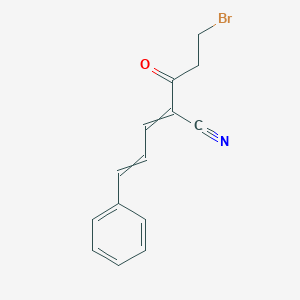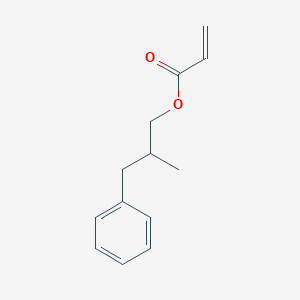
2-Methyl-3-phenylpropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylpropyl prop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of cinnamic acid and is known for its aromatic properties. This compound is used in various chemical and industrial applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylpropyl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-methyl-3-phenylpropanoic acid with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial biotransformations. For example, the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae has been reported . This method offers a more environmentally friendly alternative to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenylpropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-3-phenylpropanoic acid.
Reduction: Reduction of the ester group can yield 2-methyl-3-phenylpropanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed
Oxidation: 2-Methyl-3-phenylpropanoic acid
Reduction: 2-Methyl-3-phenylpropanol
Substitution: Various substituted aromatic derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylpropyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylpropyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The aromatic ring can also interact with enzymes and receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl cinnamate
- Ethyl cinnamate
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Uniqueness
2-Methyl-3-phenylpropyl prop-2-enoate is unique due to its specific structural features, which combine the properties of both cinnamic acid derivatives and aliphatic esters. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
88465-93-4 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(2-methyl-3-phenylpropyl) prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)15-10-11(2)9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
InChI-Schlüssel |
JWPZVHKYNZBBOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)

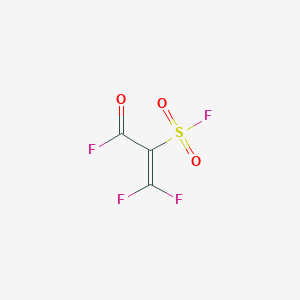
![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
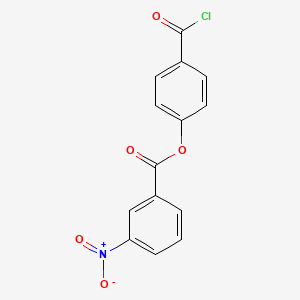
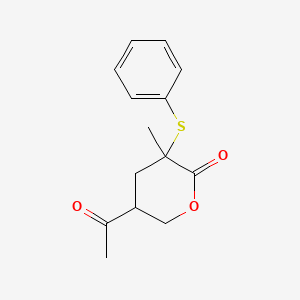
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
